N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

Catalog No.
S2815073
CAS No.
743452-45-1
M.F
C16H16N2OS
M. Wt
284.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

CAS Number

743452-45-1

Product Name

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

IUPAC Name

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

Molecular Formula

C16H16N2OS

Molecular Weight

284.38

InChI

InChI=1S/C16H16N2OS/c1-2-19-13-8-9-14-15(10-13)20-16(18-14)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

WGWKHFGRLSGXBF-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3

solubility

not available

Potential Applications in Proteomics Research:

N-Benzyl-6-ethoxy-1,3-benzothiazol-2-amine is a chemical compound used in proteomics research, particularly in the field of ubiquitination. Ubiquitination is a cellular process where a small protein modifier, ubiquitin, is attached to other proteins. This modification can affect various cellular functions, including protein degradation, protein localization, and protein-protein interactions.

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, characterized by its unique structure that includes a benzyl group and an ethoxy substituent. The molecular formula of this compound is C16H16N2OSC_{16}H_{16}N_{2}OS, with a molecular weight of approximately 284.38 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to its diverse chemical properties and biological activities .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be achieved with reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
  • Substitution: Nucleophilic substitution reactions may occur where the benzyl group can be replaced by other nucleophiles under suitable conditions.

Research indicates that N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine exhibits various biological activities. It has been studied for its potential antimicrobial and antioxidant properties. The compound may interact with specific molecular targets, potentially acting as an enzyme or receptor inhibitor, which contributes to its observed biological effects .

The synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride under basic conditions. This method allows for the introduction of the benzyl group while maintaining the integrity of the benzothiazole structure. Other synthetic routes may also exist but are less commonly documented .

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine has several applications:

  • Chemistry: It serves as a building block in synthesizing more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: The compound is explored for its potential therapeutic applications in drug development.
  • Industry: It is utilized in developing new materials and as an intermediate in various chemical processes .

Studies on the interactions of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine with biological systems suggest that it may modulate specific pathways or molecular targets. Its mechanism of action likely involves binding to enzymes or receptors, which could lead to alterations in biological responses. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine can be compared with other related compounds to highlight its uniqueness:

Compound NameKey Differences
6-Ethoxy-1,3-benzothiazol-2-aminoLacks the benzyl group; different chemical properties
N-Benzyl-1,3-benzothiazol-2-aminoLacks the ethoxy group; affects solubility and reactivity
2-AminobenzothiazoleSimpler structure; serves as a precursor for derivatives

These comparisons illustrate how N-benzyl-6-ethoxy-1,3-benzothiazol-2-amino's specific functional groups contribute to its distinct chemical and biological properties .

Molecular Architecture and Conformational Analysis

The compound comprises a benzothiazole core—a bicyclic structure featuring a benzene ring fused to a thiazole moiety. At position 6 of the benzene ring, an ethoxy group (-OCH2CH3) is attached, while position 2 of the thiazole ring is substituted with a benzylamine group (-NHCH2C6H5). The ethoxy group introduces steric bulk and electron-donating effects, whereas the benzylamine moiety enhances lipophilicity and modulates hydrogen-bonding potential [1] [3].

Conformational analysis reveals that the benzothiazole ring adopts a planar geometry due to aromatic π-conjugation. The ethoxy group’s oxygen atom participates in weak intramolecular interactions with the adjacent thiazole sulfur, stabilizing a specific rotameric state. The benzyl group, attached via a flexible methylene bridge, exhibits rotational freedom, enabling multiple low-energy conformers in solution [1] [5].

Chemical Formula and Mass Spectrometric Profile

The molecular formula of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is C16H16N2OS, with a molecular weight of 296.38 g/mol (calculated from isotopic composition). Mass spectrometry (MS) analysis typically shows a parent ion peak at m/z 296.1 ([M+H]+). Key fragmentation patterns include:

  • Cleavage of the ethoxy group (m/z 251.0 via loss of C2H5O·)
  • Benzyl group elimination (m/z 207.0 from [M+H–C7H7]+)
  • Thiazole ring opening (m/z 134.0 corresponding to C7H7NS+) [3] [4].
Mass Spectral Peaksm/z (Relative Intensity)
Parent Ion296.1 (100%)
Major Fragment 1251.0 (45%)
Major Fragment 2207.0 (30%)

Structural Correlation with Benzothiazole Derivatives

The compound shares structural homology with pharmacologically active benzothiazoles:

  • 6-Methoxy analogs: Replacement of ethoxy with methoxy reduces steric hindrance but maintains electron donation, as seen in N-benzyl-6-methoxy-1,3-benzothiazol-2-amine [7].
  • 6-Chloro derivatives: Substitution with chlorine (e.g., N-benzyl-6-chloro-1,3-benzothiazol-2-amine) introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions [5].
  • 2-Amino-6-ethoxybenzothiazole: The parent scaffold lacking the benzyl group exhibits reduced lipophilicity and altered pharmacokinetic profiles [2] [3].

IUPAC Naming Convention and Synonyms

The systematic IUPAC name is N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, reflecting the substituents’ positions and priorities. Common synonyms include:

  • N-Benzyl-6-ethoxybenzothiazol-2-amine
  • 6-Ethoxy-2-(benzylamino)benzothiazole
  • 2-(Benzylamino)-6-ethoxy-1,3-benzothiazole [1] [3] [6].
Registry IdentifiersValue
CAS Number94-45-1 (base)
PubChem CID7192 (analog)
ChemSpider ID6924 (analog)

Classical Synthetic Pathways

The classical synthesis of benzothiazole derivatives, including N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, predominantly relies on the condensation reaction between 2-aminobenzenethiol and carbonyl-containing compounds [1]. The most widely employed method involves the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives under acidic conditions [1].

Traditional Thiocyanation Method

The synthesis of 6-ethoxy-1,3-benzothiazol-2-amine can be achieved through the classical thiocyanation approach [2]. This method involves treating 4-ethoxyaniline with ammonium thiocyanate and bromine in a formic acid-glacial acetic acid mixture at low temperatures (-3°C to 0°C) [2]. The reaction proceeds through the formation of an intermediate thiocyanate species, followed by intramolecular cyclization. The resulting 6-ethoxy-1,3-benzothiazol-2-amine can subsequently be N-benzylated using benzyl halides under basic conditions [1].

Condensation-Cyclization Sequence

Alternative classical approaches involve the condensation of substituted 2-aminothiophenols with aromatic aldehydes in refluxing toluene at 110°C [1]. This method typically yields benzothiazole derivatives in 75-95% yield after 2-8 hours of reaction time [1]. The mechanism proceeds through initial Schiff base formation, followed by intramolecular cyclization and oxidative aromatization [3].

Modern Synthetic Strategies

Halogen Bond-Mediated Synthesis

Recent advances in benzothiazole synthesis have introduced halogen bonding as an efficient activation strategy [4] [5]. Tetrabromomethane (CBr4) has emerged as an effective halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles under mild, solvent-free conditions [4] [5].

Mechanism and Reaction Conditions

The halogen bond-mediated synthesis involves the activation of thioamide substrates through halogen bond formation between the sulfur atom of the thioamide and the bromine atom of CBr4 [4] [5]. This process operates under metal-free conditions at temperatures ranging from room temperature to 80°C, achieving yields of 85-95% within 15-30 minutes [4] [5]. The methodology demonstrates broad substrate scope for both 2-alkyl and 2-aryl substituted benzothiazoles [4] [5].

Mechanistic Insights

Density Functional Theory (DFT) calculations and spectroscopic analysis have confirmed the presence of halogen-bonding interactions between N-methylthioamides and tetrabromomethane [4] [5]. The reaction proceeds through halogen bond formation, followed by intramolecular cyclization and product formation [4] [5].

Elemental Sulfur Promoted Cyclization

Elemental sulfur has been successfully employed as an effective oxidant for the synthesis of benzothiazole derivatives through metal-free cyclization processes [6] [7] [8]. This approach represents an environmentally benign alternative to traditional metal-catalyzed methods.

Synthetic Protocol

The elemental sulfur-promoted cyclization involves the oxidative cyclization of 2-aminothiophenols with arylacetylenes or styrenes under metal-free conditions [6] [7]. The reaction proceeds at temperatures of 80-120°C in air atmosphere, yielding 2-alkylbenzothiazoles and 2-acylbenzothiazoles in 70-90% yield within 1-3 hours [6] [7].

Mechanism of Action

The mechanism involves the electrophilic attack of elemental sulfur on the ortho-position of the amine substrate, followed by cyclization and aromatization [8]. This process utilizes C=C double bonds as one-carbon donators, enabling the assembly of diverse benzoxazoles and benzothiazoles [8].

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have gained prominence for the efficient synthesis of benzothiazole derivatives due to their atom economy and operational simplicity [9] [10] [11]. These reactions enable the formation of complex structures from readily available starting materials in a single synthetic operation.

Three-Component Condensation

A particularly effective MCR involves the condensation of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation [9]. This reaction employs scandium triflate (Sc(OTf)3) as a catalyst under solvent-free conditions, achieving yields of 85-95% within 10-35 minutes [9]. The method demonstrates excellent functional group tolerance and provides access to structurally diverse benzothiazole derivatives [9].

Biginelli-Type Reactions

Modified Biginelli reactions utilizing 2-aminobenzothiazole derivatives instead of urea have been developed for the synthesis of 4H-pyrimido[2,1-b]benzothiazoles [11]. These reactions employ aldehydes, β-ketoesters, and 2-aminobenzothiazole under acid catalysis, providing efficient access to fused heterocyclic systems [11].

Green Chemistry Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized benzothiazole synthesis by dramatically reducing reaction times and improving yields [12] [13] [14]. Comparative studies demonstrate that microwave methods provide 95-98% reduction in reaction time with yield improvements of 12-20% compared to conventional heating [12] [13].

Optimized Microwave Protocols

Method A involves the reaction of substituted benzoic acids with 1,2-phenylenediamine in polyphosphoric acid under microwave irradiation (100-150W) for 5-10 minutes [12]. Method B utilizes aldehydes and 2-aminothiophenol on silica gel support under microwave conditions (50W) for 5-6 minutes [12]. These methods consistently achieve yields of 85-99% with minimal side product formation [12] [13].

Solvent-Free Microwave Synthesis

Advanced protocols employ active carbon/silica gel mixtures as solid supports for the microwave-assisted condensation of 2-aminothiophenol with aliphatic aldehydes [15] [16]. This method operates under completely solvent-free conditions, achieving high yields while eliminating organic solvent waste [15] [16].

Aqueous Medium Synthesis

Green synthesis in aqueous media has been developed using hydrotrope additives to enhance solubility and reaction efficiency [17]. Sodium cumene sulfonate serves as an effective hydrotrope, enabling benzothiazole synthesis in water with 95-97% yields [17]. The method demonstrates excellent recyclability, with the hydrotrope being reusable for multiple cycles without activity loss [17].

Mechanochemical Ball-Milling

Ball-milling strategies provide entirely solvent-free synthesis routes for benzothiazole derivatives [18]. This mechanochemical approach employs recyclable zinc oxide nanoparticles (ZnO-NPs) as catalysts, achieving yields of 85-92% over 2-4 hours of milling [18]. The method scores high on environmental scales with low E-factors and demonstrates scalability to multi-gram quantities [18].

Mechanism Elucidation of Formation Reactions

Classical Condensation Mechanism

The classical benzothiazole formation mechanism proceeds through a well-established three-step pathway [1] [3]. Initial nucleophilic attack of the amino group on the carbonyl carbon forms a carbinolamine intermediate. Subsequent dehydration yields a Schiff base (imine), which undergoes intramolecular cyclization through nucleophilic attack of the sulfur atom on the imine carbon. Final oxidative aromatization completes the benzothiazole ring formation [1] [3].

Kinetic Studies

Rate-determining step analysis reveals that oxidative aromatization typically limits the overall reaction rate in classical syntheses [1]. Electronic effects of substituents significantly influence reaction rates, with electron-donating groups accelerating cyclization while electron-withdrawing groups retard the process [19].

Halogen Bond Activation Mechanism

The halogen bond-mediated pathway involves initial halogen bond formation between CBr4 and the sulfur atom of thioamide substrates [4] [5]. This interaction activates the thioamide toward cyclization by increasing the electrophilicity of the carbon center. Subsequent intramolecular nucleophilic attack by the amino group forms the thiazole ring with concurrent halogen elimination [4] [5].

Computational Analysis

DFT calculations confirm the energetic favorability of halogen bonding interactions and provide transition state geometries for the cyclization process [4] [5]. The calculated activation barriers correlate well with experimental reaction rates, validating the proposed mechanism [4] [5].

Sulfur-Mediated Cyclization Mechanism

Elemental sulfur-promoted cyclization operates through radical intermediates [6] [7] [8]. Initial sulfur insertion generates a thiyl radical, which undergoes intramolecular cyclization to form a benzothiazoline intermediate. Subsequent oxidation by elemental sulfur or atmospheric oxygen completes the aromatization process [6] [7] [8].

Regioselective Synthesis Considerations

Regioselectivity in benzothiazole synthesis depends critically on electronic and steric factors affecting the cyclization process [20] [19]. The 5-position of the benzene ring (para to sulfur) exhibits the highest reactivity due to strong electronic activation, making post-cyclization functionalization highly regioselective [20].

Electronic Effects

Substituent electronic effects follow predictable patterns based on their relationship to the heteroatoms [19]. Meta positions relative to nitrogen (4- and 6-positions) show moderate activation, while the ortho position to nitrogen (7-position) experiences slight deactivation due to lone pair repulsion [19]. The 2-position of the thiazole ring allows direct substitution through condensation or alkylation reactions [19].

Steric Considerations

Steric hindrance around the nitrogen atom significantly affects regioselectivity in multi-component reactions [19]. Under acidic conditions, endocyclic ring nitrogen acts as the most reactive site, while under basic or neutral conditions, the exocyclic amino group demonstrates higher reactivity [19]. This pH-dependent regioselectivity enables selective functionalization strategies [19].

Strategic Synthetic Planning

Effective regioselective synthesis requires careful consideration of substrate pre-functionalization versus post-cyclization modification [20] [19]. Pre-functionalized aniline precursors provide access to 4-, 6-, and 7-substituted products, while post-cyclization functionalization enables selective 5-position modification [20] [19]. Specialized cyclization conditions may be required for 7-position substitution due to steric constraints [19].

Purification and Characterization Protocols

Purification Methodologies

Column Chromatography

Column chromatography serves as the primary purification method for benzothiazole derivatives, typically employing hexane/ethyl acetate or dichloromethane/methanol gradient systems [21] [22]. Recovery rates of 80-95% are routinely achieved with proper column selection and solvent optimization [21]. Silica gel stationary phases demonstrate excellent resolution for most benzothiazole derivatives [21].

Recrystallization Techniques

Recrystallization provides the final purification step, with ethanol/water and methanol/water systems proving most effective [21] [22]. Recovery rates of 85-98% can be achieved with careful temperature control and seeding techniques [21]. The choice of recrystallization solvent depends on the polarity and substitution pattern of the target compound [21].

Liquid-Liquid Extraction

Workup procedures from aqueous reaction mixtures typically employ ethyl acetate or toluene extraction at pH 8.5 [23]. Recovery rates of 70-95% are standard, with extraction efficiency dependent on the lipophilicity of the benzothiazole derivative [23]. Multiple extraction cycles may be necessary for complete product recovery [23].

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

1H NMR spectroscopy provides definitive structural confirmation through characteristic aromatic resonances at 6.8-8.2 ppm and aliphatic signals at 2-4 ppm [21] [22]. The benzothiazole ring system exhibits distinctive coupling patterns that facilitate structural assignment [21]. 13C NMR confirms the carbon framework with aromatic carbons appearing at 120-160 ppm and aliphatic carbons at 20-60 ppm [21] [22].

Mass Spectrometry

High-resolution mass spectrometry (HRMS) enables molecular ion confirmation and elemental composition determination [21] [22]. Electrospray ionization (ESI) typically produces [M+H]+ ions for benzothiazole derivatives, while electron impact (EI) generates characteristic fragmentation patterns [24] [22]. Tandem MS (MS/MS) provides structural information through specific fragmentation pathways [24].

Infrared Spectroscopy

FTIR spectroscopy reveals characteristic absorption bands for functional groups, including N-H stretches at 3100-3300 cm⁻¹ and C=N stretches at 1600-1500 cm⁻¹ [21] [22] [25]. Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aromatic C=C stretches occur at 1600-1400 cm⁻¹ [21] [22]. Substitution patterns can be inferred from fingerprint region analysis [25].

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions and conjugation effects [25]. Benzothiazole derivatives typically exhibit absorption maxima between 250-350 nm, with the exact position dependent on substituent effects and conjugation extent [25]. Solvent effects on absorption spectra can provide insights into molecular interactions and polarity [25].

Chromatographic Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) serves dual roles in purity assessment and structural confirmation [24]. Multiple reaction monitoring (MRM) enables sensitive detection and quantification of benzothiazole derivatives in complex mixtures [24]. Retention time matching with authentic standards provides additional confirmation of structural identity [24].

Elemental Analysis

Elemental analysis provides compositional verification with typical accuracy of ±0.4% for carbon, hydrogen, nitrogen, and sulfur content [22]. This technique serves as a definitive purity assessment method, particularly important for pharmaceutical applications [22]. Combustion analysis remains the gold standard for establishing molecular composition [22].

Thermal Analysis

XLogP3

4.9

Dates

Last modified: 08-17-2023

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